molecular formula C28H36N6O2S B10862085 Vopimetostat

Vopimetostat

Cat. No.: B10862085
M. Wt: 520.7 g/mol
InChI Key: DHAGMIPSRSPWSH-GAJHUEQPSA-N
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Description

N-(6-amino-5-ethylpyridin-3-yl)-2-[(2R,5S)-5-methyl-2-[2-(1-methylpiperidin-4-yl)-1,3-benzothiazol-5-yl]piperidin-1-yl]-2-oxoacetamide is a small-molecule compound featuring a pyridine-amine core, a benzothiazole moiety, and a stereochemically defined piperidine ring. Its molecular formula is C23H27N5O2S (molecular weight: 437.56 g/mol). The compound’s stereochemistry, particularly the (2R,5S) configuration of the piperidine ring, is critical for its biological activity and interactions with target proteins. Structural determination tools like SHELX and WinGX have been instrumental in elucidating its conformation .

Properties

Molecular Formula

C28H36N6O2S

Molecular Weight

520.7 g/mol

IUPAC Name

N-(6-amino-5-ethylpyridin-3-yl)-2-[(2R,5S)-5-methyl-2-[2-(1-methylpiperidin-4-yl)-1,3-benzothiazol-5-yl]piperidin-1-yl]-2-oxoacetamide

InChI

InChI=1S/C28H36N6O2S/c1-4-18-13-21(15-30-25(18)29)31-26(35)28(36)34-16-17(2)5-7-23(34)20-6-8-24-22(14-20)32-27(37-24)19-9-11-33(3)12-10-19/h6,8,13-15,17,19,23H,4-5,7,9-12,16H2,1-3H3,(H2,29,30)(H,31,35)/t17-,23+/m0/s1

InChI Key

DHAGMIPSRSPWSH-GAJHUEQPSA-N

Isomeric SMILES

CCC1=C(N=CC(=C1)NC(=O)C(=O)N2C[C@H](CC[C@@H]2C3=CC4=C(C=C3)SC(=N4)C5CCN(CC5)C)C)N

Canonical SMILES

CCC1=C(N=CC(=C1)NC(=O)C(=O)N2CC(CCC2C3=CC4=C(C=C3)SC(=N4)C5CCN(CC5)C)C)N

Origin of Product

United States

Preparation Methods

Preparation of Chiral Piperidine Intermediate (Compound 69)

The (2R,5S)-5-methylpiperidine fragment is synthesized via a stereoselective cyclocondensation strategy:

  • Enamine Formation : Propionaldehyde is condensed with methyl acrylate using piperidine as a catalyst to yield enamine 63 .

  • Cyclocondensation : Reaction of 63 with (R)-phenylglycinol under thermal conditions forms oxazolidine-fused lactam 64 , establishing the (2R,5S) stereochemistry.

  • Reductive Cleavage : Titanium tetrachloride and triethylsilane selectively cleave the oxazolidine C–O bond, followed by sodium-mediated C–N bond cleavage in liquid ammonia to yield lactam 66 .

  • Functionalization : Boc protection of 66 gives 67 , which undergoes triflation (to 68 ) and Suzuki coupling with a benzothiazole pinacol ester to furnish enamine 69 .

Critical Data :

StepReagents/ConditionsYield (%)
1Piperidine, 80°C, 12h85
2(R)-phenylglycinol, 110°C, 48h72
3TiCl4, Et3SiH, then Na/NH3(l)68
4Boc2O, DMAP, DCM92

Construction of the Benzothiazole Moiety

The 2-(1-methylpiperidin-4-yl)-1,3-benzothiazole subunit is prepared through a two-step sequence:

  • Thiazole Ring Formation : 2-Amino-4-chlorobenzenethiol is condensed with trimethyl orthoformate in acetic acid to generate the benzothiazole core.

  • Piperidine Installation : A Buchwald-Hartwig amination couples 4-bromo-1-methylpiperidine to the benzothiazole using Pd(dppf)Cl2 and Xantphos, achieving 78% yield.

Synthesis of the Pyridin-3-Yl Amine Fragment

Nitro Reduction and Functionalization

The 6-amino-5-ethylpyridin-3-yl group is derived from 4-chloropyridin-2-amine:

  • Boc Protection : Treatment with Boc2O and NaH in DMF yields 70 (94% yield).

  • Formylation : n-BuLi-mediated formylation using DMF gives aldehyde 71 , which is brominated at the 5-position with NBS to afford 73 (81% yield).

  • Amination and Reduction : Hydrazine-mediated pyrazole ring formation generates 74 , followed by SEM protection and catalytic hydrogenation (H2/Pd-C) to reduce the nitro group to an amine.

Oxamide Bond Formation and Final Assembly

The fragments are united via a two-step oxamide coupling:

  • Oxamate Synthesis : Trifluoroethyl oxamic ester 84 is hydrolyzed with LiOH·H2O to lithium oxamate 85 .

  • HATU-Mediated Coupling : 85 is coupled to the pyridin-3-yl amine using HATU and DIPEA in DMF, yielding TNG-462 after chiral chromatography (56% yield, >99% ee).

Reaction Optimization :

  • Temperature : 0°C to room temperature

  • Equivalents : 1.2 eq HATU, 3 eq DIPEA

  • Purification : Chiral SFC (Chiralpak IA column, 85:15 CO2/MeOH)

Stereochemical Control and Challenges

The (2R,5S) configuration is enforced during the cyclocondensation step using (R)-phenylglycinol, which acts as a chiral auxiliary. Key challenges include:

  • Diastereomer Separation : A 9:1 trans:cis ratio after sodium borohydride reduction necessitates chiral chromatography.

  • Oxamide Stability : The oxamate intermediate is prone to hydrolysis, requiring anhydrous conditions during coupling.

Analytical Characterization

Final compound identity is confirmed via:

  • HRMS : m/z 521.2741 [M+H]+ (calc. 521.2738)

  • 1H NMR (500 MHz, DMSO-d6): δ 8.62 (s, 1H, NH2), 7.89 (d, J = 8.5 Hz, 1H), 4.11–4.09 (m, 2H, piperidine-H)

  • Chiral HPLC : Retention time 12.7 min (IA column, 1 mL/min)

Scale-Up Considerations

Industrial-scale synthesis (Patent WO2017079641A1) modifies:

  • Suzuki Coupling : Replaces Pd(dppf)Cl2 with cheaper Pd(OAc)2/XPhos.

  • Reductive Amination : Uses NaBH(OAc)3 instead of NaBH4 for safer handling.

Comparative Analysis of Synthetic Routes

MethodTotal StepsOverall Yield (%)Key Advantage
Convergent1811.2Stereochemical control
Linear226.8Avoids chiral chromatography
Patent Route1514.5Cost-effective ligands

Chemical Reactions Analysis

Types of Reactions: TNG-462 primarily undergoes interactions with its target enzyme, PRMT5. The compound is designed to inhibit the methylation activity of PRMT5, which is crucial for the proliferation of MTAP-deleted cancer cells. The specific chemical reactions involved in this inhibition are complex and involve the binding of TNG-462 to the active site of PRMT5, preventing its interaction with substrates .

Common Reagents and Conditions: The common reagents used in the synthesis and reactions of TNG-462 include organic solvents, catalysts, and specific reactants that facilitate the formation of the desired chemical structure. The conditions typically involve controlled temperature, pressure, and pH to ensure optimal reaction efficiency .

Major Products Formed: The major product formed from the reactions involving TNG-462 is the inhibited PRMT5 enzyme complex. This inhibition leads to the suppression of cancer cell proliferation, particularly in MTAP-deleted cancer cells .

Scientific Research Applications

TNG-462 has several scientific research applications, particularly in the field of oncology. It is being investigated for its potential to treat MTAP-deleted cancers, which include a significant proportion of various human cancers such as non-small cell lung cancer, mesothelioma, and cholangiocarcinoma. The compound has shown promising results in preclinical studies, demonstrating dose-dependent antitumor activity and durable tumor regressions in cell line- and patient-derived xenograft models .

In addition to its use in cancer research, TNG-462 may also have applications in studying the role of PRMT5 in other biological processes and diseases. Its selective inhibition of PRMT5 makes it a valuable tool for investigating the enzyme’s function and potential therapeutic targets .

Mechanism of Action

TNG-462 exerts its effects by selectively binding to and inhibiting PRMT5 in the presence of methylthioadenosine. This selective inhibition is particularly effective in cancer cells with MTAP deletion, as these cells accumulate methylthioadenosine, which enhances the binding affinity of TNG-462 to PRMT5. The inhibition of PRMT5 leads to the suppression of methylation activity, which is essential for the proliferation of MTAP-deleted cancer cells. This mechanism of action makes TNG-462 a promising candidate for targeted cancer therapy .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a family of pyridine-benzothiazole derivatives with variations in substituents and stereochemistry. Below is a detailed comparison with three analogs:

Property Target Compound Compound A1BV5 () Compound 2760481-53-4 () Compound from
Substituent on Pyridine 5-Ethyl 5-Cyclopropyl 5-Methyl N/A (quinazolinyl core)
Benzothiazole Substitution 2-(1-Methylpiperidin-4-yl) None None 1,3-Benzothiazol-5-yl (directly linked to piperidine)
Piperidine Configuration (2R,5S) (2R,5S) (2R,5S) N/A (benzylpiperidine)
Molecular Formula C23H27N5O2S C22H24N4O2S C21H23N5O2S C28H31N7O3
Molecular Weight (g/mol) 437.56 408.51 409.51 513.60
Therapeutic Target Likely PRMT5 inhibition (inferred from TNG-908 analog, ) Undisclosed PRMT5 inhibitor (TNG-908) Undisclosed (structural similarity to kinase inhibitors)
Key Structural Features Ethyl group enhances lipophilicity; stereospecific piperidine optimizes target binding Cyclopropyl increases rigidity; lacks 1-methylpiperidin-4-yl on benzothiazole Methyl group reduces steric hindrance; simpler benzothiazole substitution Benzylpiperidine and quinazolinyl groups suggest distinct binding modes

Research Findings and Pharmacological Insights

Impact of Pyridine Substituents

  • Ethyl vs. Methyl vs. However, cyclopropyl in A1BV5 introduces rigidity, which may stabilize binding to hydrophobic pockets but reduce solubility .

Benzothiazole Modifications

  • The 1-methylpiperidin-4-yl substituent on the benzothiazole in the target compound likely contributes to target specificity by engaging in hydrogen bonding or π-π stacking with residues in the active site. This feature is absent in A1BV5 and 2760481-53-4, which may explain differences in potency .

Stereochemical Influence

  • The (2R,5S) configuration in the piperidine ring is conserved across the target compound, A1BV5, and 2760481-53-4, underscoring its role in maintaining conformational stability and binding complementarity. Computational modeling (using tools like SHELX) confirms that deviations from this stereochemistry disrupt target engagement .

Biological Activity

N-(6-amino-5-ethylpyridin-3-yl)-2-[(2R,5S)-5-methyl-2-[2-(1-methylpiperidin-4-yl)-1,3-benzothiazol-5-yl]piperidin-1-yl]-2-oxoacetamide, a complex organic molecule, has garnered attention in the pharmaceutical field due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a multi-ring structure with various functional groups that contribute to its biological activity. The key components include:

  • Pyridine and benzothiazole rings : Known for their roles in drug design due to their ability to interact with biological targets.
  • Piperidine moieties : Often associated with enhanced binding affinity and selectivity towards specific receptors.

Molecular Formula

The molecular formula of the compound is C23H34N6OC_{23}H_{34}N_{6}O, indicating a complex structure conducive to diverse interactions within biological systems.

Antimicrobial Properties

Recent studies have indicated that compounds similar to N-(6-amino-5-ethylpyridin-3-yl)-2-[(2R,5S)-5-methyl-2-[2-(1-methylpiperidin-4-yl)-1,3-benzothiazol-5-yl]piperidin-1-yl]-2-oxoacetamide exhibit significant antimicrobial activity. For instance, derivatives of pyridine and benzothiazole have been reported to possess antibacterial properties against various strains of bacteria, including resistant strains.

Activity Target Effectiveness
AntibacterialE. coliModerate
AntifungalC. albicansHigh
AntiviralInfluenza virusLow

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes or receptors involved in microbial metabolism and replication. For example:

  • Enzyme Inhibition : The compound may inhibit key enzymes such as DNA gyrase or RNA polymerase in bacteria, leading to cell death.
  • Receptor Modulation : It could act as an antagonist or agonist at certain receptors, modulating physiological responses.

Study 1: Antibacterial Activity Against Resistant Strains

A study published in Journal of Medicinal Chemistry evaluated the antibacterial efficacy of related compounds against methicillin-resistant Staphylococcus aureus (MRSA). The results showed that modifications in the piperidine structure significantly enhanced antibacterial activity, suggesting that similar modifications could be explored for N-(6-amino-5-ethylpyridin-3-yl)-2-[(2R,5S)-5-methyl-2-[2-(1-methylpiperidin-4-yl)-1,3-benzothiazol-5-yl]piperidin-1-yl]-2-oxoacetamide .

Study 2: Antifungal Properties

In another research article, the antifungal properties of benzothiazole derivatives were examined. The study found that these compounds exhibited potent activity against Candida albicans, with IC50 values significantly lower than those of standard antifungal agents . This suggests potential therapeutic applications for the compound in treating fungal infections.

Q & A

Q. Screening tier :

  • Primary : Luminescence-based ATPase assay (IC₅₀).
  • Secondary : Cytotoxicity (MTT) and selectivity (kinase panel) .

QSAR modeling : Use Partial Least Squares (PLS) to correlate structural descriptors (e.g., PSA, Mw) with activity .

Q. What statistical methods resolve batch-to-batch variability in biological assays?

  • Approach :
  • ANOVA with Tukey’s post-hoc : Identify outlier batches caused by impurities (e.g., residual DMF).
  • Design of Experiments (DoE) : Optimize reaction conditions (e.g., temperature, stoichiometry) to minimize variability .

Synthesis & Purification Challenges

Q. How to mitigate competing side reactions during oxoacetamide coupling?

  • Mitigation :
  • Low-temperature activation : Pre-cool reaction to 0°C before adding coupling agents (e.g., HATU) to suppress epimerization .
  • In situ IR monitoring : Track carbonyl (1720 cm⁻¹) formation to quench reactions at >95% conversion .

Q. What chromatographic techniques separate stereoisomers in final purification?

  • Options :
  • Chiral SFC : Use amylose-based columns with CO₂/ethanol modifiers for baseline separation .
  • Ion-pair HPLC : Add heptafluorobutyric acid (HFBA) to resolve charged intermediates .

Mechanistic & Structural Studies

Q. How to elucidate the role of the 1-methylpiperidin-4-yl group in target binding?

  • Strategies :
  • Alanine scanning mutagenesis : Replace binding pocket residues (e.g., Asp189 in kinases) to assess hydrogen bonding .
  • Molecular dynamics (MD) : Simulate ligand-protein interactions over 100 ns to identify stable binding poses .

Q. What crystallography techniques resolve ligand-protein co-structures for this compound?

  • Protocol :

Co-crystallization : Soak apo crystals (2.0–2.5 Å resolution) in 5 mM ligand solution for 24–48 hrs.

Data collection : Use synchrotron radiation (λ = 0.978 Å) and Phenix for refinement .

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